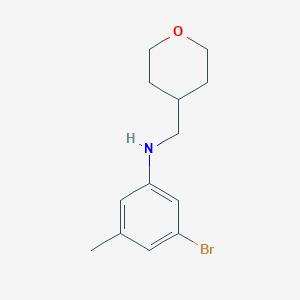![molecular formula C12H14BrN3 B6632661 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline is a chemical compound that belongs to the class of anilines, which are organic compounds that contain an amino group attached to an aromatic ring. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in the regulation of cell growth, proliferation, and survival. By inhibiting this pathway, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline has no significant toxicity in animal models. It has been shown to be well-tolerated and does not cause any adverse effects on the liver or kidneys. However, further studies are needed to determine its long-term effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline is its potential use in cancer research. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline. One direction is to study its potential use in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to study its potential use in other inflammatory diseases such as arthritis. Additionally, further studies are needed to determine its long-term effects and potential toxicity. Finally, there is a need for the development of new synthesis methods to improve the yield and solubility of this compound.
Méthodes De Synthèse
The synthesis of 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline involves the reaction between 2-methylpyrazole-3-carbaldehyde and 3-bromo-5-methylaniline in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline has shown potential applications in various scientific research fields. In medicine, it has been studied for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
In agriculture, 3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline has been studied for its potential use as a herbicide. It has been shown to effectively control the growth of weeds in rice fields without causing any harm to the rice plants.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of functional materials such as polymers and metal-organic frameworks.
Propriétés
IUPAC Name |
3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-5-10(13)7-11(6-9)14-8-12-3-4-15-16(12)2/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABBTCMWBFRJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)
![Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)
![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)

![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)

![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)